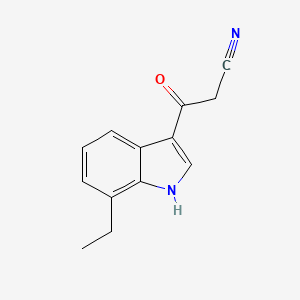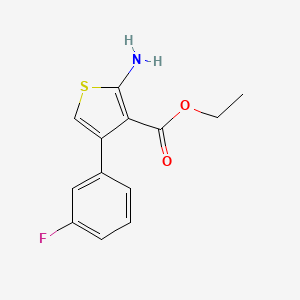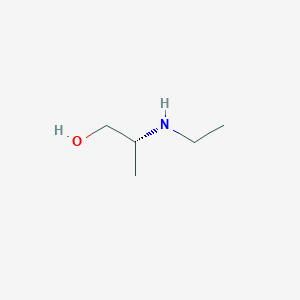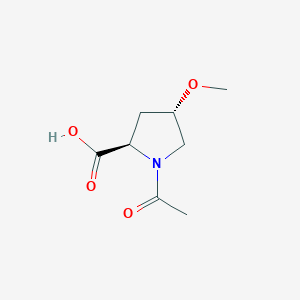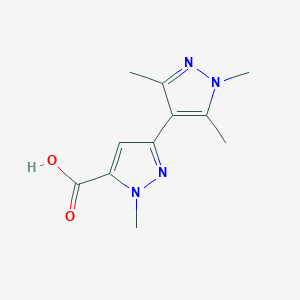
3-Chloro-6-(cyclopropylmethoxy)pyridazine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-(cyclopropylmethoxy)pyridazine can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-6-(cyclopropylmethoxy)pyridazine are as follows :
- Molecular Weight: 184.62 g/mol
- Density: 1.2±0.1 g/cm3
- Boiling Point: 257.9±20.0 °C at 760 mmHg
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
- Enthalpy of Vaporization: 47.6±3.0 kJ/mol
- Flash Point: 134.7±7.4 °C
- Index of Refraction: 1.530
- Molar Refractivity: 32.2±0.3 cm3
- Polar Surface Area: 26 Å2
- Polarizability: 12.7±0.5 10-24 cm3
- Surface Tension: 44.6±3.0 dyne/cm
- Molar Volume: 104.1±3.0 cm3
Aplicaciones Científicas De Investigación
Drug Development
“3-Chloro-6-(cyclopropylmethoxy)pyridazine” is a compound that can be utilized in the development of new pharmaceuticals. Its structure is conducive to modification, allowing chemists to synthesize a variety of derivatives that may possess therapeutic properties. For instance, pyridazine derivatives have been recognized for their inotropic and vasodilator effects, which could be beneficial in treating cardiovascular diseases .
Agricultural Chemistry
Pyridazine derivatives are known to exhibit biological activity that could be useful in developing new agrochemicals. Their potential antifungal properties, for example, could lead to the creation of new fungicides that help protect crops from disease .
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-6-(cyclopropylmethoxy)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-7-3-4-8(11-10-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSRYIFIFQYZOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(cyclopropylmethoxy)pyridazine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

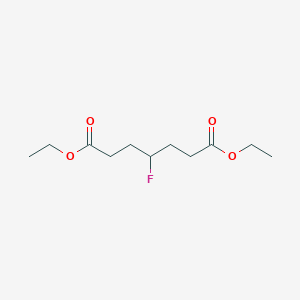
![2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1416240.png)

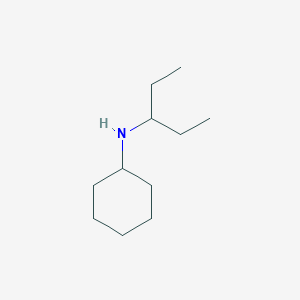

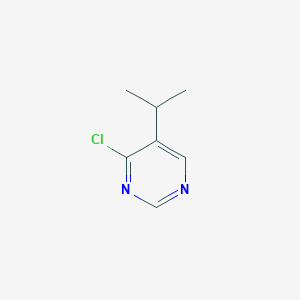
![3-[(3-Hydroxypropyl)amino]propanamide](/img/structure/B1416248.png)
